2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound with potential applications in various scientific fields This compound features a pyrazolo[1,5-a]pyrazinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the core structure.
Attachment of the Methoxy-Dimethylpyridinyl Moiety: This step may involve nucleophilic substitution reactions, where the pyridinyl group is attached to the core structure through a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazinone core, potentially converting it to a dihydropyrazinone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrazinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, derivatives of this compound could be developed as therapeutic agents. Its potential to modulate specific biological pathways can be harnessed to treat various diseases.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-4(5H)-one
- 2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]triazine-4(5H)-one
Uniqueness
Compared to similar compounds, 2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one may exhibit unique biological activities due to the specific arrangement of its functional groups. The presence of the pyrazolo[1,5-a]pyrazinone core, combined with the chlorophenyl and methoxy-dimethylpyridinyl moieties, can result in distinct chemical reactivity and biological interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-13-11-23-18(14(2)20(13)28-3)12-25-8-9-26-19(21(25)27)10-17(24-26)15-6-4-5-7-16(15)22/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZFHKCALQSOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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